

# Application Notes: In Vitro Proangiogenic Activity of **Atorvastatin**

Author: BenchChem Technical Support Team. Date: December 2025



### Introduction

**Atorvastatin**, a widely prescribed inhibitor of 3-hydroxy-3-methylglutaryl–coenzyme A (HMGCOA) reductase, is primarily used for its cholesterol-lowering effects. However, extensive research has revealed pleiotropic, cholesterol-independent effects, including the modulation of angiogenesis. In vitro studies have demonstrated that **Atorvastatin** exhibits a biphasic, dosedependent effect on endothelial cells.[1][2] At low, physiologically relevant nanomolar concentrations (0.01 to 0.1  $\mu$ M), **Atorvastatin** is proangiogenic, promoting endothelial cell migration, proliferation, and the formation of capillary-like structures.[1][2] Conversely, higher micromolar concentrations (>0.1  $\mu$ M) tend to be inhibitory or even pro-apoptotic.[1][2][3] These proangiogenic properties are primarily mediated through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, leading to the stimulation of endothelial nitric oxide synthase (eNOS).[2][4]

These application notes provide a summary of the key signaling pathways, quantitative data from in vitro studies, and detailed protocols for assessing the proangiogenic activity of **Atorvastatin**.

## **Key Signaling Pathway: PI3K/Akt/eNOS**

The proangiogenic effects of low-dose **Atorvastatin** on mature endothelial cells and endothelial progenitor cells are strongly correlated with the activation of the PI3K/Akt pathway. [2] **Atorvastatin** stimulates the phosphorylation and activation of Akt, which in turn phosphorylates and activates endothelial nitric oxide synthase (eNOS) at its Ser1177 residue.



[2] This activation of eNOS leads to the production of nitric oxide (NO), a critical signaling molecule that promotes endothelial cell migration and tube formation. [2][4] The pro-migratory and proangiogenic effects of **Atorvastatin** can be blocked by PI3K inhibitors, confirming the central role of this pathway. [2]



Click to download full resolution via product page

**Atorvastatin**'s Proangiogenic Signaling Pathway.



## **Data Presentation**

The proangiogenic effects of **Atorvastatin** have been quantified in various in vitro assays using endothelial cells, primarily Human Umbilical Vein Endothelial Cells (HUVECs).

Table 1: Effect of **Atorvastatin** on Endothelial Cell Proliferation

| Atorvastatin<br>Concentration | Cell Type | Effect Observed                                                                         | Citation |
|-------------------------------|-----------|-----------------------------------------------------------------------------------------|----------|
| 0.01 - 0.1 μΜ                 | HUVEC     | No significant impairment of viability or proliferation.                                | [5]      |
| 1 - 10 μΜ                     | HUVEC     | Significantly decreased VEGF- induced and bFGF- induced proliferation. [1]              | [1]      |
| 1 - 10 μΜ                     | HUVEC     | Dose-dependent inhibition of cell proliferation.[5]                                     | [5]      |
| 5 μg/ml (~8.6 μM)             | HUVEC     | Significantly decreased proliferation by 26%.                                           | [6]      |
| 10 μΜ                         | HUVEC     | Co-treatment recovered cell viability and proliferation inhibited by Angiotensin II.[7] | [7]      |

Table 2: Effect of Atorvastatin on Endothelial Cell Migration



| Atorvastatin<br>Concentration | Cell Type                   | Effect Observed                                                             | Citation |
|-------------------------------|-----------------------------|-----------------------------------------------------------------------------|----------|
| 0.01 - 0.1 μΜ                 | Mature Endothelial<br>Cells | Promoted migration.                                                         | [2]      |
| 0.5 μg/ml (~0.86 μM)          | HUVEC                       | 32% reduction in wound closure.                                             | [6]      |
| 5 μg/ml (~8.6 μM)             | HUVEC                       | 35% reduction in wound closure.                                             | [6]      |
| 1 μΜ                          | Mouse Endothelial<br>Cells  | Significantly decreased migration (wound healing).                          | [8]      |
| 10 μΜ                         | Irradiated HUVECs           | Markedly inhibited<br>trans-endothelial<br>migration of THP-1<br>monocytes. | [9]      |

Table 3: Effect of **Atorvastatin** on Endothelial Tube Formation



| Atorvastatin<br>Concentration | Cell Type                                     | Effect Observed                                         | Citation |
|-------------------------------|-----------------------------------------------|---------------------------------------------------------|----------|
| 0.01 - 0.1 μΜ                 | Mature Endothelial<br>Cells                   | Promoted tube formation.                                | [2]      |
| 10 nM                         | HUVEC                                         | Proangiogenic effect observed.                          | [1]      |
| 30 μΜ                         | Human Aortic<br>Endothelial Cells<br>(HAoECs) | Enhanced tube formation and stabilization.[10][11]      | [10][11] |
| 1 μΜ                          | Mouse Endothelial<br>Cells                    | Significantly decreased tube formation.                 | [8]      |
| 5 - 10 μΜ                     | HUVEC                                         | Significantly reduced the number of connected tubes.[3] | [3][12]  |

## **Experimental Workflow Overview**

The following diagram illustrates a general workflow for investigating the proangiogenic effects of **Atorvastatin** using common in vitro models.





Click to download full resolution via product page

General workflow for in vitro angiogenesis assays.



### **Protocols**

## **Endothelial Cell Proliferation Assay (MTT Method)**

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), yielding purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

### Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Complete endothelial cell growth medium (e.g., EGM-2)
- Fetal Bovine Serum (FBS)
- 96-well cell culture plates
- Atorvastatin stock solution (in DMSO)
- MTT reagent (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS)
- Microplate reader (570 nm wavelength)

### Protocol:

- Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete medium. Incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator to allow for cell attachment.[13]
- Cell Starvation (Optional): To synchronize cells and reduce the influence of serum growth factors, replace the medium with a low-serum medium (e.g., 0.2% FBS) and incubate for 18-24 hours.[6]



- Treatment: Prepare serial dilutions of **Atorvastatin** in the appropriate cell culture medium.
   Common proangiogenic concentrations to test are in the nanomolar range (e.g., 1 nM, 10 nM, 100 nM), while inhibitory concentrations are in the micromolar range (e.g., 1 μM, 5 μM, 10 μM).[1][2]
- Remove the medium from the wells and add 100 μL of the medium containing different concentrations of **Atorvastatin**. Include a vehicle control (DMSO at the same final concentration as the highest drug dose) and a positive control (e.g., VEGF).[1][13]
- Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.[1][13]
- MTT Addition: After incubation, add 20 μL of MTT reagent to each well and incubate for an additional 4 hours at 37°C.[6][13]
- Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 μL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.[13]
- Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.

## Endothelial Cell Migration Assay (Wound Healing / Scratch Assay)

Principle: This assay models cell migration in two dimensions. A "wound" or "scratch" is created in a confluent monolayer of endothelial cells. The rate at which cells migrate to close the wound is monitored over time, providing a measure of cell migration.

### Materials:

- HUVECs
- Complete endothelial cell growth medium
- 6-well or 12-well cell culture plates



- Sterile 200 μL pipette tip or cell scraper
- Atorvastatin stock solution (in DMSO)
- Microscope with a camera

#### Protocol:

- Cell Seeding: Seed HUVECs into 6-well or 12-well plates and grow until they form a confluent monolayer.
- Wound Creation: Using a sterile 200 μL pipette tip, create a straight scratch down the center of each well.
- Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
- Treatment: Replace the PBS with a low-serum medium containing the desired concentrations of Atorvastatin (e.g., 0.01 μM, 0.1 μM) or controls (vehicle, positive control).
- Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch in predefined locations in each well using a microscope. This will serve as the baseline (T=0).
- Incubation: Incubate the plates at 37°C in a 5% CO<sub>2</sub> incubator.
- Image Acquisition (Time X): Capture images of the same predefined locations at various time points (e.g., 8, 16, 24 hours) to monitor the closure of the wound.[14]
- Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure compared to the T=0 image.
   Compare the migration rates between different treatment groups.

## **Endothelial Tube Formation Assay**

Principle: This is a cornerstone assay for studying angiogenesis in vitro. When cultured on a basement membrane extract like Matrigel®, endothelial cells rapidly differentiate and organize into three-dimensional, capillary-like structures. The extent of this network formation can be quantified to assess pro- or anti-angiogenic activity.[15][16]



### Materials:

- HUVECs
- · Complete endothelial cell growth medium
- Basement membrane matrix (e.g., Matrigel® or Geltrex®)
- 96-well cell culture plates (flat bottom or specialized angiogenesis plates)
- Atorvastatin stock solution (in DMSO)
- Microscope with a camera
- · Ice and pre-cooled pipette tips

### Protocol:

- Matrigel Coating: Thaw the basement membrane matrix on ice overnight at 4°C.[16] Using pre-cooled pipette tips, add 50 μL of the matrix to each well of a 96-well plate. Ensure the entire surface is covered.[15]
- Gel Solidification: Incubate the plate at 37°C for at least 30-60 minutes to allow the gel to solidify.[15][16]
- Cell Preparation: Harvest HUVECs using trypsin and resuspend them in a low-serum medium at a density of 1.5-2.5 x 10<sup>5</sup> cells/mL.
- Treatment: Add the desired concentrations of Atorvastatin and controls to the cell suspension.
- Cell Seeding: Gently add 100 μL of the HUVEC suspension (containing treatments) to each Matrigel-coated well.
- Incubation: Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 4 to 18 hours. Well-formed tube networks typically appear after 4-6 hours.[15]



- Image Acquisition: Capture images of the tube networks in each well using a phase-contrast microscope.
- Analysis: Quantify the angiogenic activity by measuring parameters such as the total tube length, number of branch points (junctions), and number of loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Compare the results between different treatment groups.

## References

- 1. Atorvastatin Affects Several Angiogenic Mediators in Human Endothelial Cells PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. The Anti-Angiogenic Effect of Atorvastatin in Glioblastoma Spheroids Tumor Cultured in Fibrin Gel: in 3D in Vitro Model PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Atorvastatin pleiotropically decreases intraplaque angiogenesis and intraplaque haemorrhage by inhibiting ANGPT2 release and VE-Cadherin internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atorvastatin protects the proliferative ability of human umbilical vein endothelial cells inhibited by angiotensin II by changing mitochondrial energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atorvastatin from target screening attenuates endothelial cell tube formation and migration by regulating urokinase receptor-related signaling pathway and F/G actin PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Atorvastatin and Conditioned Media from Atorvastatin-Treated Human Hematopoietic Stem/Progenitor-Derived Cells Show Proangiogenic Activity In Vitro but Not In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Atorvastatin and Conditioned Media from Atorvastatin-Treated Human Hematopoietic Stem/Progenitor-Derived Cells Show Proangiogenic Activity In Vitro but Not In Vivo PubMed [pubmed.ncbi.nlm.nih.gov]



- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific HK [thermofisher.com]
- 16. ibidi.com [ibidi.com]
- To cite this document: BenchChem. [Application Notes: In Vitro Proangiogenic Activity of Atorvastatin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662188#in-vitro-model-of-atorvastatin-s-proangiogenic-activity]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com